An In-Depth Technical Guide to 3-(3,5-Dichlorophenyl)acrylic Acid: Properties, Reactivity, and Applications in Modern Research
An In-Depth Technical Guide to 3-(3,5-Dichlorophenyl)acrylic Acid: Properties, Reactivity, and Applications in Modern Research
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-(3,5-Dichlorophenyl)acrylic acid, a pivotal chemical intermediate and structural motif in contemporary research and development. The document elucidates the compound's core physicochemical properties, spectroscopic signature, and characteristic chemical reactivity. Emphasis is placed on its strategic application as a versatile building block, particularly in the burgeoning field of targeted protein degradation (TPD). Detailed, field-proven protocols for its synthesis and insightful discussions on its role in constructing Proteolysis Targeting Chimeras (PROTACs) are provided to empower researchers, scientists, and drug development professionals in leveraging this compound to its full potential.
Chemical Identity and Physicochemical Properties
3-(3,5-Dichlorophenyl)acrylic acid, predominantly found as the (E)-isomer due to synthetic favorability, is a bifunctional organic molecule. Its structure features a cinnamic acid backbone substituted with two chlorine atoms in a meta-disposition on the phenyl ring. This unique combination of a reactive acrylic acid moiety and a sterically hindered, electron-deficient aromatic ring dictates its physical properties and chemical behavior.
The presence of the dichlorophenyl group significantly increases the molecule's lipophilicity compared to unsubstituted acrylic acid, thereby reducing its aqueous solubility. The carboxylic acid group, however, allows for salt formation, which can be exploited to enhance solubility in aqueous bases. While an experimental melting point is not widely reported in the literature, it is anticipated to be significantly higher than its saturated analog, 3-(3,5-dichlorophenyl)propionic acid (mp 56-60 °C), due to the planar and rigid nature of the α,β-unsaturated system.
Table 1: Chemical Identifiers and Core Properties
| Parameter | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2E)-3-(3,5-Dichlorophenyl)acrylic acid | [N/A] |
| Synonyms | (E)-3-(3,5-Dichlorophenyl)propenoic acid | [1] |
| CAS Number | 20595-53-3 | [1][2][3] |
| Molecular Formula | C₉H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 217.05 g/mol | [1] |
| Purity (Typical) | ≥95% | [2] |
| Storage | Room temperature or 4°C, sealed, dry |[1] |
Table 2: Computed Physicochemical Parameters
| Parameter | Value | Significance & Scientific Insight |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 37.3 Ų | This value, corresponding to the carboxylic acid group, is within the range for good cell permeability, a crucial parameter in drug design. |
| Consensus Log Po/w | ~2.8 - 3.1 | Indicates significant lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. This is a key consideration for formulation and assay development.[1] |
| Hydrogen Bond Donors | 1 | The single carboxylic proton is available for hydrogen bonding, critical for receptor interactions and crystal packing.[1] |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxyl group can accept hydrogen bonds, influencing solubility and binding interactions. |
| Rotatable Bonds | 2 | The molecule possesses conformational flexibility around the C-C single bonds, which can be important for adopting the optimal conformation for binding to a biological target.[1] |
Spectroscopic Profile: A Structural Confirmation Toolkit
Empirical confirmation of the structure of 3-(3,5-Dichlorophenyl)acrylic acid relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its molecular architecture and data from analogous compounds.[4]
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¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is highly characteristic. The two vinylic protons of the (E)-isomer will appear as distinct doublets due to three-bond (³J) coupling. The proton alpha to the carbonyl (CH-COOH) is expected around 6.4-6.6 ppm, while the proton beta to the carbonyl (Ph-CH) will be further downfield, around 7.6-7.8 ppm. The key diagnostic feature is a large coupling constant (³J ≈ 16 Hz), confirming the trans (E) configuration of the double bond.[4] The aromatic region will show two signals: a triplet (or more accurately, a narrow triplet) for the single proton at the 4-position of the ring (~7.4 ppm) and a doublet for the two equivalent protons at the 2- and 6-positions (~7.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.
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¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will display nine distinct signals. The carbonyl carbon of the acid is expected in the range of 168-172 ppm. The vinylic carbons will appear between ~120 and 145 ppm. The six aromatic carbons will have signals in the ~125-140 ppm range, with the two carbons bearing chlorine atoms (C-Cl) being shifted to ~135 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.[5]
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O-H Stretch: A very broad absorption band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1710-1680 cm⁻¹, indicative of the conjugated carboxylic acid carbonyl.
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C=C Stretch: A distinct absorption at ~1640-1625 cm⁻¹ for the alkene double bond.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the aryl-chloride bonds.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a molecular ion (M⁺) or pseudomolecular ion ([M-H]⁻ or [M+H]⁺). A key feature will be the characteristic isotopic pattern for two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, unequivocally confirming the presence of two chlorine atoms.
Chemical Reactivity and Stability
The reactivity of 3-(3,5-Dichlorophenyl)acrylic acid is governed by its three primary components: the carboxylic acid, the alkene, and the dichlorophenyl ring. Understanding these reactive sites is crucial for its application as a synthetic building block.
-
Carboxylic Acid Group: This is the most versatile handle for synthetic transformations. It readily undergoes standard carboxylic acid reactions, most notably amide bond formation and esterification . Amide coupling, using reagents like HATU, HOBt/EDC, or conversion to the acyl chloride with thionyl chloride (SOCl₂), is the cornerstone of its use in building PROTACs and other complex molecules.[6]
-
Alkene Group: The electron-withdrawing nature of the adjacent carbonyl group makes the double bond susceptible to nucleophilic conjugate addition (Michael addition) . It can also undergo polymerization , a characteristic reactivity of acrylates, especially under conditions of heat, light, or radical initiation.[7] Therefore, storage away from light and the use of radical inhibitors may be necessary for long-term stability in some applications.
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Dichlorophenyl Ring: The two chlorine atoms are strong deactivating, meta-directing groups. This makes the aromatic ring highly resistant to electrophilic aromatic substitution. The C-Cl bonds are generally stable but can participate in transition-metal-catalyzed cross-coupling reactions under specific conditions, although this is a less common transformation for this substrate.
Below is a diagram illustrating the principal reaction pathways available for this molecule.
Caption: Key reaction pathways of 3-(3,5-Dichlorophenyl)acrylic acid.
Synthesis and Purification
The most reliable and common method for synthesizing 3-(aryl)acrylic acids is the Knoevenagel condensation , often followed by a decarboxylation step if a malonic acid derivative is used (Doebner-Knoevenagel modification).[8][9] The reaction condenses an aldehyde (3,5-dichlorobenzaldehyde) with an active methylene compound (malonic acid) using a basic catalyst.
Caption: Typical workflow for Knoevenagel synthesis of the title compound.
Detailed Experimental Protocol: Knoevenagel Synthesis
-
Trustworthiness: This protocol is a self-validating system. The success of the reaction is easily monitored by TLC, and the identity and purity of the final product are confirmed by the spectroscopic methods detailed in Section 2 and melting point analysis.
-
Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dichlorobenzaldehyde (10.0 g, 57.1 mmol) and malonic acid (7.1 g, 68.2 mmol, 1.2 eq).
-
Solvent and Catalyst Addition: Add pyridine (50 mL) as the solvent, followed by piperidine (0.5 mL, ~5.0 mmol, 0.09 eq) as the catalyst.
-
Expertise & Experience: Pyridine serves as both a basic solvent to facilitate deprotonation of malonic acid and as the reaction medium. Piperidine is a more effective basic catalyst that accelerates the initial condensation step. Using a slight excess of malonic acid ensures the complete consumption of the aldehyde.
-
-
Reaction: Heat the mixture to reflux (approx. 115 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the aldehyde spot. The reaction is typically complete within 3-5 hours.
-
Work-up: After cooling to room temperature, slowly pour the dark reaction mixture into a beaker containing a stirred solution of concentrated hydrochloric acid (50 mL) in ice water (200 mL). A precipitate will form.
-
Causality: This acidic workup protonates the carboxylate product, causing it to precipitate out of the aqueous solution while also neutralizing the basic pyridine and piperidine, forming water-soluble salts.
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude solid is best purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.
Applications in Research and Drug Development
The primary value of 3-(3,5-Dichlorophenyl)acrylic acid in the current research landscape is as a Protein Degrader Building Block .[2] It is a key component for the synthesis of molecular libraries for Targeted Protein Degradation (TPD), a revolutionary therapeutic strategy.[10][11]
The Core of Targeted Protein Degradation (TPD)
TPD is a paradigm-shifting approach in drug discovery that utilizes the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to eliminate specific disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders remove the protein entirely. This is achieved using bifunctional molecules, most famously PROTACs .[11]
A PROTAC molecule has three parts:
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A "warhead" ligand that binds to the target Protein of Interest (POI).
-
An E3 ligase ligand that recruits a component of the cell's protein-tagging machinery.
-
A flexible linker that connects the two ligands.
When a PROTAC is introduced to a cell, it forms a ternary complex between the POI and the E3 ligase, inducing the ligase to tag the POI with ubiquitin. The proteasome then recognizes and destroys the ubiquitinated POI.
Caption: Schematic of PROTAC-mediated targeted protein degradation.
Role of 3-(3,5-Dichlorophenyl)acrylic Acid in TPD
3-(3,5-Dichlorophenyl)acrylic acid is an ideal starting point for the "warhead" portion of a PROTAC.
-
Synthetic Handle: Its carboxylic acid provides a reliable point of attachment (via an amide bond) to a diverse library of linkers.[6]
-
Structural Scaffold: The dichlorophenyl group is a common motif in kinase inhibitors and other pharmacologically active molecules. It can serve as a core scaffold that is further elaborated, or it can itself provide the necessary binding interactions with a target protein's active site.
-
Library Generation: By coupling this single building block to a wide array of different linker-E3 ligase ligand combinations, researchers can rapidly generate a large library of potential degraders for screening against their protein of interest. This modular approach significantly accelerates the discovery of effective TPD agents.
Other Potential Applications
While its use in TPD is paramount, the structural motifs within 3-(3,5-Dichlorophenyl)acrylic acid suggest other potential applications:
-
Antimicrobial/Antifungal Agents: The dichlorophenyl group is a known pharmacophore in antimicrobial compounds.[10]
-
Anticancer Research: Cinnamic acid derivatives have been investigated for cytotoxic activity, with some showing potential as tubulin polymerization inhibitors. [N/A]
-
Materials Science: As an acrylate derivative, it can be used to synthesize functional polymers and pH-sensitive hydrogels for applications like controlled drug delivery. [N/A]
Safety and Toxicology
3-(3,5-Dichlorophenyl)acrylic acid is a research chemical and must be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement |
|---|---|
| H302 | Harmful if swallowed.[12] |
| H315 | Causes skin irritation.[12] |
| H319 | Causes serious eye irritation.[12] |
| H335 | May cause respiratory irritation.[12] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[12] |
| P280 | Wear protective gloves/eye protection/face protection.[12] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
References
-
The Royal Society of Chemistry (2019). Supplementary Information. Available at: [Link]
-
Merck Millipore. Degrader Building Blocks for Targeted Protein Degradation. Available at: [Link]
-
SpectraBase. 3-(2,4-dichlorophenyl)-2-phenylacrylic acid. Available at: [Link] 11.景明化工 (Jingming Chemical). (E)-3-(3,5-Dichlorophenyl)Acrylic Acid. Available at: [Link]
-
PubChem. 3-(3,5-Difluorophenyl)acrylic acid. Available at: [Link]
-
Taylor & Francis Online (2024). Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Available at: [Link]
-
ResearchGate. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Available at: [Link]
-
PubMed (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Available at: [Link]
-
Spectroscopy Online (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]
-
Chemsrc. (E)-3-(3,4-DICHLOROPHENYL)ACRYLIC ACID. Available at: [Link]
-
ResearchGate. ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Available at: [Link]
-
ResearchGate. FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (E)-3-(3,5-Dichlorophenyl)Acrylic Acid-景明化工股份有限公司 [echochemical.com]
- 4. rsc.org [rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 7. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 3-(3,5-Dichlorophenyl)acrylic acid | 20595-53-3 | VAA59553 [biosynth.com]
